molecular formula C16H15NO2 B14053839 (S)-4-Methyldiphenyl-2-oxazolidinone

(S)-4-Methyldiphenyl-2-oxazolidinone

Cat. No.: B14053839
M. Wt: 253.29 g/mol
InChI Key: SUDKKTYDGGNQIP-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Methyldiphenyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is a method used to produce enantiomerically pure compounds. The presence of the chiral center at the 4-position of the oxazolidinone ring makes it an essential tool for inducing chirality in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyldiphenyl-2-oxazolidinone typically involves the reaction of (S)-phenylglycinol with diphenyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 60-80°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most efficient catalysts for the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyldiphenyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.

    Reduction: Reduction of the oxazolidinone ring can yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the 4-position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted oxazolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-Methyldiphenyl-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: It is widely used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Biology: The compound has been studied for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific chiral centers.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where chirality is a crucial factor.

Mechanism of Action

The mechanism of action of (S)-4-Methyldiphenyl-2-oxazolidinone primarily involves its role as a chiral auxiliary. The compound induces chirality in the substrate by forming a temporary covalent bond with it, thereby controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Methyldiphenyl-2-oxazolidinone: The enantiomer of (S)-4-Methyldiphenyl-2-oxazolidinone, used in similar applications but with opposite stereochemistry.

    (S)-4-Isopropyldiphenyl-2-oxazolidinone: A similar compound with an isopropyl group at the 4-position, offering different steric and electronic properties.

    (S)-4-Phenyldiphenyl-2-oxazolidinone: Another similar compound with a phenyl group at the 4-position, used in asymmetric synthesis.

Uniqueness

This compound is unique due to its specific chiral center and the ability to induce chirality in a wide range of substrates. Its versatility and efficiency in asymmetric synthesis make it a valuable tool in organic chemistry.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(4S)-4-methyl-3,4-diphenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H15NO2/c1-16(13-8-4-2-5-9-13)12-19-15(18)17(16)14-10-6-3-7-11-14/h2-11H,12H2,1H3/t16-/m1/s1

InChI Key

SUDKKTYDGGNQIP-MRXNPFEDSA-N

Isomeric SMILES

C[C@@]1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.